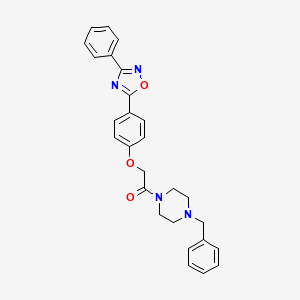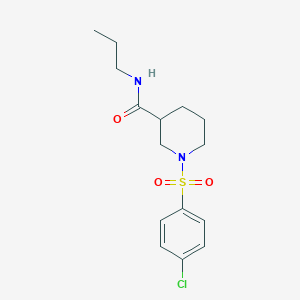
ethyl 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate, also known as FOB, is an organic compound that has shown great potential in scientific research applications. FOB is a synthetic receptor that can selectively bind to various biological molecules, making it a valuable tool for studying biological processes.
Mechanism of Action
Ethyl 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate acts as a synthetic receptor that can selectively bind to various biological molecules. Its mechanism of action involves the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions with the target molecule. This binding is specific and can be used to detect and quantify the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with normal biological processes. This makes it a safe and effective tool for scientific research applications.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate in lab experiments include its high selectivity and sensitivity for detecting and quantifying biological molecules. It is also easy to synthesize and can be produced in large quantities. However, this compound has some limitations, such as its limited ability to bind to some biological molecules and its potential for non-specific binding.
Future Directions
There are many future directions for the use of ethyl 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate in scientific research. One potential application is in the development of new drugs and therapies. This compound can be used to identify and target specific biological molecules involved in disease processes. It can also be used in the development of new diagnostic tools for detecting and monitoring diseases. Additionally, this compound can be used to study complex biological processes, such as protein folding and protein-protein interactions. Overall, this compound has great potential for advancing our understanding of biological processes and improving human health.
Synthesis Methods
The synthesis of ethyl 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate involves several steps, starting with the reaction of 2-furoic acid hydrazide with ethyl 4-bromobenzoate to form 3-(furan-2-yl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-(chloromethyl)butanoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields.
Scientific Research Applications
Ethyl 4-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has shown great potential in scientific research applications, particularly in the field of biochemistry. Its ability to selectively bind to biological molecules has made it a valuable tool for studying protein-ligand interactions, enzyme kinetics, and other biological processes. This compound has been used in various assays to detect and quantify biological molecules, such as peptides, nucleotides, and proteins.
properties
IUPAC Name |
ethyl 4-[4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-2-25-19(24)13-8-10-14(11-9-13)20-16(23)6-3-7-17-21-18(22-27-17)15-5-4-12-26-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKGMUKHBMDMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-6-oxo-N-(pyridin-4-ylmethyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717816.png)


![N-(4-Bromophenyl)-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B7717832.png)
![3-(benzylsulfamoyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B7717836.png)



![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)



